ethyl 4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)benzoate
Description
This compound features a hybrid structure combining a 3-phenylpyridazinone core, a piperazine-ethyl linker, and a sulfonyl benzoate ester moiety. The pyridazinone ring is substituted at position 3 with a phenyl group, contributing to aromatic stacking interactions.
Properties
IUPAC Name |
ethyl 4-[4-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]piperazin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-2-34-25(31)21-8-10-22(11-9-21)35(32,33)28-17-14-27(15-18-28)16-19-29-24(30)13-12-23(26-29)20-6-4-3-5-7-20/h3-13H,2,14-19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTVEPBKSVZOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazinone-Piperazine Derivatives
Key Compounds:
Structural Insights :
- Piperazine Substituents : Compound 3 () uses a 4-chlorophenyl group on piperazine, which may enhance lipophilicity and receptor affinity compared to the target compound’s unsubstituted piperazine. Chlorine’s electron-withdrawing effects could alter binding kinetics .
- Pyridazinone Modifications: The target compound’s 3-phenyl group contrasts with the 2-chlorobenzyl group in ’s anticonvulsant derivative. Phenyl groups improve π-π stacking but may reduce polarity, affecting blood-brain barrier penetration .
- Linker Diversity : The sulfonyl benzoate in the target compound introduces a rigid, electron-deficient spacer, differing from the flexible ethyl acetate in Compound 3. Sulfonyl groups often improve metabolic stability but may reduce solubility .
Benzoate Ester Derivatives with Heterocyclic Moieties
Key Compounds ():
| Compound Name | Substituents | Design Feature |
|---|---|---|
| I-6230 | Pyridazin-3-ylphenethylamino | Amino linker, pyridazine ring |
| I-6473 | 3-Methylisoxazol-5-ylphenethoxy | Ether linker, methylisoxazole ring |
| Target Compound | Sulfonyl-piperazine-pyridazinone | Sulfonyl linker, pyridazinone core |
Functional Comparisons :
- Linker Chemistry: I-6230 and I-6473 use phenethylamino or phenethoxy linkers, which are more flexible than the target compound’s sulfonyl-piperazine bridge. Rigid sulfonyl linkers may restrict conformational freedom, favoring selective receptor interactions .
- Heterocyclic Rings: The pyridazinone core in the target compound differs from I-6230’s pyridazine or I-6473’s isoxazole.
Piperazine-Containing Bioactive Molecules
Example ():
Ethyl 4-(4-(2-aminoethyl)piperazin-1-yl)benzoate (Compound 37)
- Structure: Features a piperazine-aminoethyl linker to benzoate.
- Activity: Tested as an adenosine A2A receptor inverse agonist. The aminoethyl group may facilitate cationic interactions with receptors, unlike the target compound’s sulfonyl group, which could create steric hindrance .
Pharmacological Implications :
- Sulfonyl vs. This could make the target compound more selective but less potent in certain assays .
Fluorophenyl-Piperazine Derivatives ()
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-...-pyridazin-3(2H)-one
- Structure: Incorporates a 4-fluorophenyl group on piperazine and a morpholinyl-pyridazinone.
- Comparison : The fluorine atom in this compound may enhance binding via halogen bonds, a feature absent in the target compound. However, the target’s sulfonyl benzoate could compensate through polar interactions .
Q & A
Basic: How to design an efficient synthetic route for ethyl 4-((4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)piperazin-1-yl)sulfonyl)benzoate?
Answer:
The synthesis involves multi-step reactions:
- Pyridazinone Ring Formation : React hydrazine with a dicarbonyl precursor (e.g., maleic anhydride derivatives) under acidic conditions to form the 6-oxo-pyridazinone core .
- Piperazine Functionalization : Introduce the ethylpiperazine moiety via nucleophilic substitution or reductive amination using ethylenediamine derivatives and appropriate electrophiles (e.g., bromoethyl intermediates) .
- Sulfonylation : React the piperazine intermediate with 4-(chlorosulfonyl)benzoic acid ethyl ester in the presence of a base (e.g., triethylamine) to form the sulfonyl linkage .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to isolate the final product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: What strategies resolve contradictory data in biological activity assays for this compound?
Answer:
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to confirm target specificity .
- Dose-Response Curves : Perform IC50 determinations across multiple concentrations to rule out non-linear effects .
- Structural Confirmation : Use X-ray crystallography (as in pyridazinone derivatives ) to verify binding modes and rule out conformational artifacts.
- Metabolic Stability Testing : Assess compound stability in microsomal preparations to ensure observed activity is not due to metabolites .
Basic: What analytical techniques confirm the structure and purity of this compound?
Answer:
- NMR Spectroscopy : - and -NMR confirm functional groups (e.g., sulfonyl, ester, pyridazinone) and regiochemistry .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS, m/z calculated for C25H29N4O5S: 521.18) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced: How to conduct structure-activity relationship (SAR) studies focusing on the sulfonyl and piperazine groups?
Answer:
- Sulfonyl Modifications : Replace the sulfonyl group with carbamate or amide linkages to evaluate steric/electronic effects on receptor binding .
- Piperazine Substitutions : Introduce methyl, ethyl, or aryl groups to the piperazine nitrogen and test activity in cellular assays (e.g., cancer cell lines) .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding interactions between the sulfonyl group and target residues .
- In Vivo Correlation : Compare pharmacokinetic profiles (e.g., logP, bioavailability) of analogs to link structural changes to efficacy .
Basic: What are common impurities during synthesis, and how are they mitigated?
Answer:
- Unreacted Intermediates : Residual piperazine or sulfonyl chloride derivatives. Mitigate via iterative washing (5% NaHCO3 for acidic impurities) .
- Oxidative Byproducts : Sulfoxide or sulfone derivatives from over-sulfonylation. Control reaction time and temperature (0–5°C for sulfonylation) .
- Solvent Traces : Ethyl acetate or DMF residues. Remove via rotary evaporation under high vacuum (<1 mmHg) .
- Chiral Contaminants : Resolve via chiral HPLC (e.g., Chiralpak AD-H column) if asymmetric centers form during synthesis .
Advanced: How to predict binding modes with target enzymes using computational methods?
Answer:
- Molecular Docking : Use AutoDock Vina to dock the compound into crystal structures (e.g., PDB: 3QAK) and identify key interactions (e.g., hydrogen bonds with catalytic lysine) .
- Molecular Dynamics (MD) Simulations : Simulate binding stability (GROMACS, 100 ns) to assess conformational flexibility of the piperazine-sulfonyl linker .
- Free Energy Calculations : Apply MM/GBSA to estimate binding affinity (ΔG) and compare with experimental IC50 values .
- Pharmacophore Modeling : Generate 3D pharmacophores (MOE software) to prioritize analogs with optimal steric/electronic features .
Basic: What are optimal reaction conditions for introducing the pyridazinone moiety?
Answer:
- Precursor Preparation : React phenylmalonic acid with hydrazine hydrate (1:2 molar ratio) in ethanol under reflux (80°C, 6 hours) to form 3-phenyl-6-hydroxypyridazinone .
- Oxidation : Treat with MnO2 in dichloromethane (room temperature, 12 hours) to yield 6-oxo-pyridazinone .
- Functionalization : Alkylate the pyridazinone nitrogen using 2-chloroethylpiperazine in DMF with K2CO3 (60°C, 8 hours) .
Advanced: How does crystal structure analysis inform conformation-activity relationships?
Answer:
- Torsion Angle Analysis : X-ray data (e.g., C26H28FN5O3 ) reveal dihedral angles between the pyridazinone and piperazine rings, correlating with rigidity and binding potency.
- Hydrogen-Bond Networks : Identify interactions (e.g., sulfonyl oxygen with Arg residues) critical for target engagement .
- Solvent Accessibility : Assess buried surface area of hydrophobic groups (e.g., phenyl ring) to optimize lipophilicity .
- Polymorph Screening : Test multiple crystal forms (e.g., Form I vs. II) to ensure consistent bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
